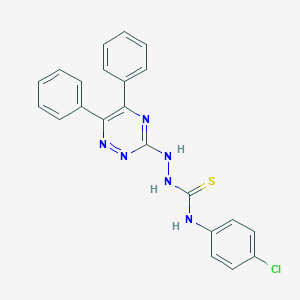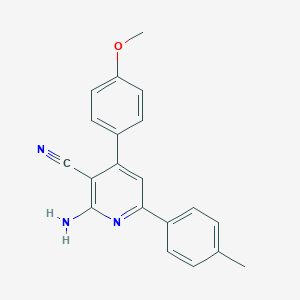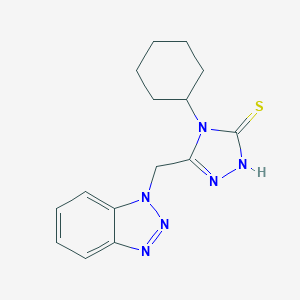
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide, also known as CTZ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CTZ is a triazine-based compound that has been synthesized using various methods.
科学的研究の応用
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has been the subject of scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antiviral activities. N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide is not fully understood. However, it has been proposed that N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide exerts its anticancer activity by inducing apoptosis and inhibiting the cell cycle. N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has also been found to inhibit the growth of fungi and viruses by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has also been found to induce oxidative stress and DNA damage in cancer cells. Physiologically, N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has been found to reduce inflammation and improve cognitive function in animal models.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has several advantages for lab experiments, including its high stability and solubility in various solvents. However, it also has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
将来の方向性
There are several future directions for the research on N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the development of N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide-based fluorescent probes for the detection of other molecules is another potential direction for future research.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide is a triazine-based compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide. N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has been found to exhibit anticancer, antifungal, and antiviral activities, and has also been investigated for its potential use as a fluorescent probe and in the treatment of Alzheimer's disease. N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide, including the optimization of its synthesis method and the investigation of its potential use in the treatment of other diseases.
合成法
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide can be synthesized using various methods, including the reaction of 4-chlorophenylhydrazine with 5,6-diphenyl-1,2,4-triazine-3-thiol in the presence of a base. Another method involves the reaction of 4-chlorophenylhydrazine with 5,6-diphenyl-1,2,4-triazine-3-carboxylic acid in the presence of a coupling agent. These methods have been optimized to produce high yields of N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide.
特性
分子式 |
C22H17ClN6S |
|---|---|
分子量 |
432.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]thiourea |
InChI |
InChI=1S/C22H17ClN6S/c23-17-11-13-18(14-12-17)24-22(30)29-28-21-25-19(15-7-3-1-4-8-15)20(26-27-21)16-9-5-2-6-10-16/h1-14H,(H2,24,29,30)(H,25,27,28) |
InChIキー |
SYIOTGPTRFOMQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)
![Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292583.png)

![2-({2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292590.png)
![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)



![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)